SNAr Reactivity Comparison
The C6 chlorine in tert-butyl 6-chloro-5-methylnicotinate is activated for SNAr by the adjacent ring nitrogen and the electron-withdrawing ester group. This activation is quantified by a relative reactivity ratio of 1.9:1.5:1.0 for the carboxyl group's reactivity when the pyridine ring bears chloro groups at both meta and para positions versus a para position only versus hydrogen [1]. This ratio, derived from kinetic isotope exchange studies, directly translates to the SNAr susceptibility of the 6-chloro position in this compound compared to other substitution patterns, such as a 5-chloro derivative which would lack the ortho-activation from the ring nitrogen [2].
| Evidence Dimension | Reactivity (SNAr) as a function of chloro group position |
|---|---|
| Target Compound Data | C6 chloro: meta/para = 1.9 (inferred from Hammett correlation) |
| Comparator Or Baseline | C5 chloro: para only = 1.5; unsubstituted = 1.0 |
| Quantified Difference | 1.9 vs 1.5 vs 1.0 (relative rate constant ratio) |
| Conditions | Hydrogen isotope exchange (T-for-H) reaction, 50-70°C in gas-solid system |
Why This Matters
This 1.9x higher reactivity for the C6 chloro group translates to faster reaction times and potentially higher yields in SNAr reactions, a critical factor for synthetic efficiency and cost-effectiveness.
- [1] Radioisotopes. Kinetic Reaction Analysis of the Pyridine Derivatives in the T-for-H Exchange Reaction and the Application to the Estimation of the Reactivity of Unknown Nicotinic Acid Derivatives. 2014, 63 (6), 283-291. View Source
- [2] CiNii Research. Kinetic Reaction Analysis of the Pyridine Derivatives in the T-for-H Exchage Reaction and the Application to the Estimation of the Reactivity of Unknown Nicotinic Acid Derivatives. View Source
